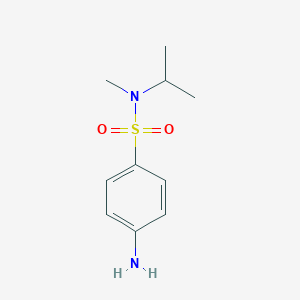

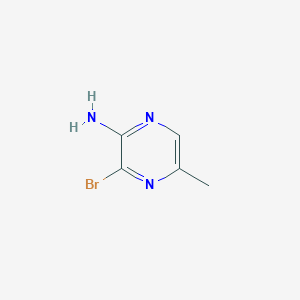

(S)-2-(3-((叔丁氧羰基)氨基)-2-氧代氮杂环-1-基)乙酸

货号 B113035

CAS 编号:

79839-29-5

分子量: 286.32 g/mol

InChI 键: JABSORAZQPYNMZ-VIFPVBQESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the use of the Boc as the Nα-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Chemical Reactions Analysis

The Boc group in the compound can be selectively deprotected using various methods. One such method involves the use of hydrogen chloride in anhydrous dioxane solution . Another method involves the use of oxalyl chloride in methanol . These reactions typically take place under room temperature conditions.科学研究应用

(1) 在肽类异构体中的合成和应用

- 该化合物与叔丁氧羰基衍生物相关,已用于合成醛构件,其以酸不稳定的 N-Boc N,O-缩醛的形式得到保护。这些构件在新型肽类异构体的组合固相合成中至关重要。N-Boc N,O-缩醛部分在各种酸性条件下的稳定性已得到研究,突出了其在强酸性条件下促进醛的快速干净产出或在较弱条件下较慢产出醛的潜力 (Groth & Meldal, 2001)。

(2) 在肽合成中的定量分析

- 叔丁氧羰基,是 (S)-2-(3-((叔丁氧羰基)氨基)-2-氧代氮杂环-1-基)乙酸等化合物的组成部分,用于从 N-保护的氨基酸和肽中进行定量裂解。此过程涉及在乙酸中使用高氯酸溶液,导致质子化氨基和游离高氯酸的形成,从而促进叔丁氧羰基衍生物的准确测定 (Ehrlich-Rogozinski, 1974)。

(3) 胺的 N-叔丁氧羰基化

- 叔丁氧羰基,存在于 (S)-2-(3-((叔丁氧羰基)氨基)-2-氧代氮杂环-1-基)乙酸等化合物中,在胺的 N-叔丁氧羰基化中至关重要。它采用 H3PW12O40 作为一种高效、多相且可循环的催化剂,确保不观察到有竞争性的副产物,并且反应对环境无害 (Heydari et al., 2007)。

(4) 功能化氨基酸衍生物的合成

- 该化合物参与功能化氨基酸衍生物的合成,尤其是在抗癌剂的研制中。研究发现,某些特定的衍生物对卵巢癌和口腔癌表现出有希望的细胞毒性,表明该化合物与医学研究和药物开发相关 (Kumar et al., 2009)。

未来方向

属性

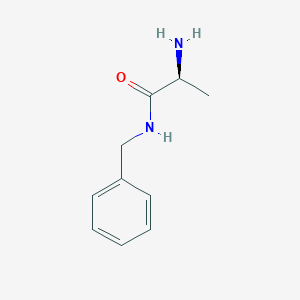

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABSORAZQPYNMZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373194 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid | |

CAS RN |

79839-29-5 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

L-alaninamide

7324-05-2

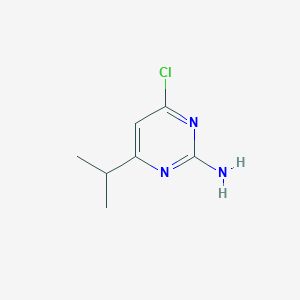

4-Chloro-6-isopropylpyrimidin-2-amine

73576-33-7

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)